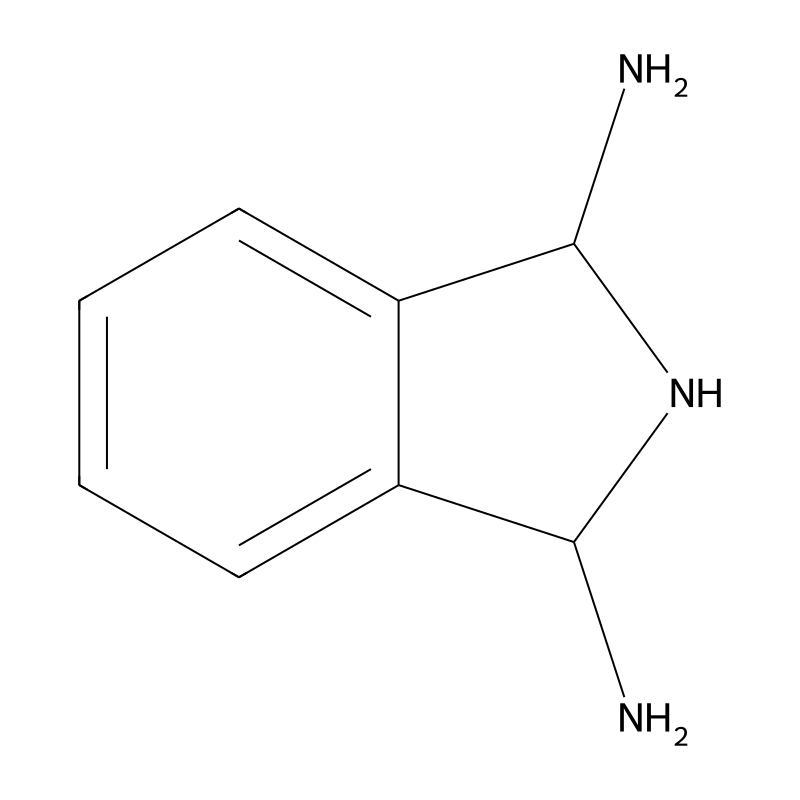

1,3-Diamino isoindoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Diamino isoindoline is a heterocyclic compound characterized by its unique structure, which consists of an isoindoline core with two amino groups located at the 1 and 3 positions. Its molecular formula is and it has a molecular weight of approximately 163.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as a precursor for various derivatives and functional materials.

- Electrophilic Substitution: The π electron density at the C1 and C3 positions makes these sites reactive towards electrophiles, allowing for substitution reactions that can introduce various functional groups into the molecule .

- Condensation Reactions: It can react with carbonyl compounds to form imines or amines, which are valuable in synthesizing more complex structures .

- Formation of Derivatives: The amino groups enable the formation of amides or other derivatives through acylation reactions, expanding its utility in synthetic chemistry .

1,3-Diamino isoindoline exhibits various biological activities, making it a compound of interest in pharmacological research. Studies have indicated that derivatives of isoindoline compounds possess antimicrobial properties, including activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications at the amino positions can enhance biological efficacy . Additionally, some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The synthesis of 1,3-diamino isoindoline typically involves several methods:

- Condensation of Phthalic Anhydride: A common approach is the condensation reaction between phthalic anhydride and suitable amines under specific conditions to yield isoindoline derivatives .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly enhance reaction rates and yields for synthesizing substituted isoindolines .

- One-Pot Synthesis: Various one-pot synthesis strategies have been developed to streamline the production of 1,3-diamino isoindoline from readily available starting materials .

1,3-Diamino isoindoline has several applications across different fields:

- Dye Industry: It serves as a precursor for dyes due to its ability to form colored complexes with metals or other chromophores .

- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against infectious diseases and cancer .

- Material Science: The compound's unique structure lends itself to applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 1,3-diamino isoindoline focus on its behavior with biological targets. Research has shown that this compound can interact with various enzymes and receptors, influencing cellular pathways. For instance, studies on its derivatives have demonstrated binding affinity to specific targets related to antimicrobial activity and potential anticancer mechanisms .

1,3-Diamino isoindoline shares structural similarities with other compounds in the isoindole family. Here are some comparable compounds:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Isoindole | Contains a five-membered ring fused to a benzene ring | Known for its reactivity in electrophilic substitution |

| 1,3-Diiminoisoindole | Similar core structure but with two imino groups | Used primarily as a dye precursor |

| Isoindoline-1,3-dione | Contains a carbonyl group at the 1 and 3 positions | Exhibits different reactivity due to carbonyl presence |

Uniqueness of 1,3-Diamino Isoindoline

What sets 1,3-diamino isoindoline apart from these similar compounds is its dual amino functionality, which enhances its reactivity and biological activity profile. This characteristic allows for diverse synthetic modifications leading to a wide range of potential applications in pharmaceuticals and materials science.